2-(3-Fluorophenyl)-5-(5-methylthiophen-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(3-FLUOROPHENYL)-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-FLUOROPHENYL)-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 3-fluorobenzohydrazide with 5-methylthiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-FLUOROPHENYL)-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-FLUOROPHENYL)-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and thiophene rings can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(3-Chlorophenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and properties.
2-(3-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the thiophene ring, which may influence its electronic properties and applications.
Uniqueness
The unique combination of fluorine, thiophene, and oxadiazole rings in 2-(3-FLUOROPHENYL)-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H9FN2OS |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-(5-methylthiophen-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H9FN2OS/c1-8-5-10(7-18-8)13-16-15-12(17-13)9-3-2-4-11(14)6-9/h2-7H,1H3 |
InChI Key |
PUEANYDDZMSROU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=NN=C(O2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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